molecular formula C13H13FN2O2S B1411976 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1712613-25-6

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No.: B1411976
CAS No.: 1712613-25-6
M. Wt: 280.32 g/mol
InChI Key: KAFLXUNSUZNYRL-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are often used in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) attached to a 4-fluorophenylamino group and a carboxylic acid ethyl ester group .


Chemical Reactions Analysis

Thiazole derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Acylation and Derivative Synthesis

The acylation of ethyl ester and anilide derivatives of 2-amino-4-methylthiazole-5-carboxylic acid results in various 2-acetyl(arylsulfonyl)amino derivatives. This process involves methylation and subsequent deacetylation to yield 2-methylamino-4-methylthiazole-5-carboxylic acid, eventually converted into esters. Such derivatives are crucial in synthesizing 2-dimethylaminoformimino and 2-chlorobenzenesulfonylureido derivatives, showcasing the compound's versatility in synthetic organic chemistry (Dovlatyan et al., 2004).

Photolysis in Synthesis

The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in acetonitrile, combined with specific reagents, yields moderate yields of thiazole-5-carboxylate esters. This method emphasizes the compound's role in facilitating the synthesis of thiazole derivatives through innovative photochemical reactions (Fong et al., 2004).

Structural and Crystallographic Insights

X-ray Crystallography

Detailed investigation into the structure of related thiazolecarboxylic acid ethyl esters through X-ray crystallography, NMR, MS, and IR techniques has provided significant insights into their molecular geometry and potential interactions. These studies are foundational for understanding the compound's physical and chemical properties, facilitating further applications in materials science and drug design (Wang & Dong, 2009).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

ethyl 2-(4-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFLXUNSUZNYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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